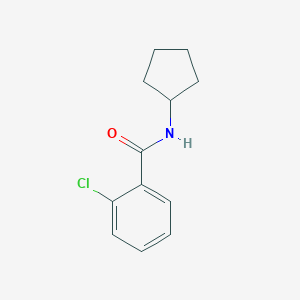![molecular formula C13H17N3O2S3 B291941 1-(4-amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)ethanone](/img/structure/B291941.png)
1-(4-amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)ethanone is a complex organic compound with a unique structure that includes a thieno[2,3-c]isothiazole core
Méthodes De Préparation
The synthesis of 1-(4-amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)ethanone typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thieno[2,3-c]isothiazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: This step often involves nitration followed by reduction to introduce the amino group at the desired position.
Attachment of the morpholinoethyl group: This can be done through nucleophilic substitution reactions.
Final functionalization: The ethanone group is introduced in the final step, often through acylation reactions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.
Analyse Des Réactions Chimiques
1-(4-amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, leading to the reduction of the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the molecule.
Condensation: This compound can participate in condensation reactions to form larger, more complex structures.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)ethanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Research: This compound is used as a tool in biological studies to investigate cellular processes and molecular interactions.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(4-amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)ethanone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
1-(4-amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)ethanone can be compared with other similar compounds, such as:
Thieno[2,3-c]isothiazoles: These compounds share the same core structure but differ in their functional groups, leading to variations in their chemical properties and applications.
Morpholinoethyl derivatives: Compounds with the morpholinoethyl group can have similar biological activities but may differ in their potency and selectivity.
Amino-substituted thieno compounds: These compounds have similar substitution patterns but may vary in their overall structure and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C13H17N3O2S3 |
|---|---|
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
1-[4-amino-3-(2-morpholin-4-ylethylsulfanyl)thieno[2,3-c][1,2]thiazol-5-yl]ethanone |
InChI |
InChI=1S/C13H17N3O2S3/c1-8(17)11-10(14)9-12(20-11)15-21-13(9)19-7-4-16-2-5-18-6-3-16/h2-7,14H2,1H3 |
Clé InChI |
VPDXSKSEJKNOIA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=C(SN=C2S1)SCCN3CCOCC3)N |
SMILES canonique |
CC(=O)C1=C(C2=C(SN=C2S1)SCCN3CCOCC3)N |
Solubilité |
51.5 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B291859.png)













